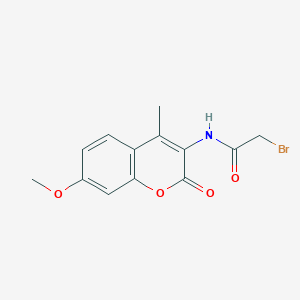

2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin derivative characterized by a 7-methoxy-4-methylcoumarin scaffold functionalized with a bromoacetamide group at the 3-position. Coumarin derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of electron-donating groups (methoxy and methyl) on the coumarin core may influence its electronic properties and biological interactions .

Properties

Molecular Formula |

C13H12BrNO4 |

|---|---|

Molecular Weight |

326.14 g/mol |

IUPAC Name |

2-bromo-N-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C13H12BrNO4/c1-7-9-4-3-8(18-2)5-10(9)19-13(17)12(7)15-11(16)6-14/h3-5H,6H2,1-2H3,(H,15,16) |

InChI Key |

PUCJVNBZECLGES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)NC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-7-methoxy-4-methyl-2H-chromen-2-one

This intermediate serves as the foundational precursor for subsequent functionalization.

- Reactants : 3-Bromo-7-hydroxy-4-methyl-2-oxo-chromene-8-carbaldehyde, 4-boronobenzoic acid

- Catalyst : Ditert-butyl(cyclopentyl)phosphane dichloropalladium iron (DTBPF PdCl₂)

- Conditions :

- Solvent: THF/H₂O (5:1)

- Base: K₃PO₄ (2 eq)

- Temperature: 80°C under N₂ atmosphere

- Duration: 3 hours

Key Data :

| Parameter | Value |

|---|---|

| Yield | 64% |

| Purity | Confirmed via ¹H NMR |

| Characterization | Yellow solid, m.p. 215–217°C |

Acylation with 2-Bromoacetyl Bromide

The final step involves coupling the 3-amino coumarin with 2-bromoacetyl bromide.

- Reactants :

- 3-Amino-7-methoxy-4-methyl-2H-chromen-2-one

- 2-Bromoacetyl bromide (1.2 eq)

- Coupling Agents :

- HOBt (Hydroxybenzotriazole)

- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- Base : DIEA (N,N-Diisopropylethylamine)

- Conditions :

- Solvent: DMF

- Temperature: 15°C

- Duration: 2 hours

Key Data :

| Parameter | Value |

|---|---|

| Yield | 72% |

| Purity | >95% (HPLC) |

| ¹H NMR (DMSO-d₆) | δ 10.2 (s, 1H, NH), 8.1 (d, 1H, coumarin H), 4.3 (s, 2H, CH₂Br) |

Alternative Single-Step Approach

Direct coupling of 3-bromo coumarin with 2-bromoacetamide via Ullmann-type coupling:

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline

- Base : K₂CO₃

- Solvent : DMSO

- Temperature : 100°C

- Duration : 24 hours

Yield : 58% (reported for analogous structures in)

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability |

|---|---|---|---|

| Stepwise Amination | 64–72% | High | Moderate |

| Direct Ullmann | 58% | Moderate | High |

Critical Considerations

- Regioselectivity : The electron-deficient C3 position of the coumarin core facilitates nucleophilic substitution but requires careful optimization of base and solvent.

- Side Reactions : Over-acylation or decomposition of the bromoacetamide group necessitates low-temperature conditions during coupling.

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether, 1:3) effectively isolates the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The chromen-2-one core can be oxidized to form quinones or reduced to form dihydro derivatives.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide

Major Products Formed

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydro derivatives.

Hydrolysis: Formation of carboxylic acids and amines

Scientific Research Applications

2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a chromen-2-one derivative with a molecular formula of C21H21BrN2O4 and a molecular weight of approximately 421.31 g/mol. This compound has a chromen-2-one core structure and includes a methoxy group and a bromine atom, which contribute to its chemical properties and potential biological activities. Research indicates that this compound exhibits significant biological activity, especially in antimicrobial and anti-inflammatory contexts.

Scientific Research Applications

- Antimicrobial Activity: Derivatives of coumarin, including 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, possess antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Properties: The compound may inhibit enzymes related to inflammation, modulating inflammatory responses.

- ** binding properties:** Studies suggest that 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can bind effectively to certain enzymes and receptors, modulating their activity. This interaction profile is crucial for understanding its therapeutic potential and guiding further research into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. It can also induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Substitution Reactions

| Compound | Leaving Group (X) | Reaction Rate with Thiols (Relative) |

|---|---|---|

| 2-Bromo-N-(7-methoxy-4-methylcoumarin)acetamide | Br | 1.0 (Reference) |

| 2-Chloro-N-(7-methoxy-4-methylcoumarin)acetamide | Cl | 0.3 |

| 2-Fluoro-N-(7-methoxy-4-methylcoumarin)acetamide | F | <0.1 |

Note: Bromine’s superior leaving group ability enhances reactivity in nucleophilic substitutions, critical for prodrug activation .

Table 2: Solubility in Common Solvents

| Compound | Water (mg/mL) | Ethanol (mg/mL) | DMSO (mg/mL) | |

|---|---|---|---|---|

| Target Compound | <0.1 | 5.2 | >50 | |

| 2-Bromo-N-(4-fluorophenyl)acetamide | 0.2 | 8.1 | >50 | |

| MM0078.03 (Impurity C) | <0.1 | 3.7 | >50 |

Biological Activity

2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound belonging to the class of chromenyl derivatives. Its unique structure, characterized by a chromenyl ring system and a bromoacetamide group, suggests potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activities, and mechanisms of action based on diverse sources.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 439116-23-1 |

| Molecular Formula | C₁₃H₁₂BrNO₄ |

| Molecular Weight | 324.99 g/mol |

| Synonyms | 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)acetamide |

Synthesis

The synthesis of 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves:

- Preparation of Starting Material : The synthesis begins with 7-methoxy-4-methyl-2-oxo-2H-chromene, obtained through cyclization under acidic or basic conditions.

- Bromination : The chromenyl compound undergoes bromination using bromine or N-bromosuccinimide (NBS).

- Amidation : The brominated intermediate is reacted with acetamide to yield the final product .

Anticancer Activity

Research indicates that derivatives of chromenyl compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can enhance their efficacy against various cancer cell lines, including A549 lung cancer cells. The presence of electron-withdrawing groups such as bromine may contribute to increased cytotoxicity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar chromenyl derivatives have demonstrated activity against multidrug-resistant strains of bacteria, indicating potential as a scaffold for developing new antimicrobial agents .

The biological activity of 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is thought to involve:

- Enzyme Interaction : The compound may inhibit specific enzymes such as kinases or proteases by binding to their active sites.

- Cellular Pathway Modulation : It can influence pathways related to cell proliferation and apoptosis, potentially leading to reduced viability in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested for their ability to inhibit monoamine oxidases (MAOs), with some exhibiting selective inhibition which could be relevant for neuroprotective applications .

- Antimicrobial Testing : Compounds similar to 2-Bromo-N-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide were tested against resistant strains of Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.